molecular formula NULL B1174613 PPG-2-ISODECETH-12 CAS No. 155683-77-5

PPG-2-ISODECETH-12

Cat. No.: B1174613
CAS No.: 155683-77-5
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Description

PPG-2-ISODECETH-12 is a nonionic, synthetic alkoxylate surfactant presented as a pourable white paste, with a high Hydrophile-Lipophile Balance (HLB) value of 15 . Its molecular structure is characterized by a hydrophobic isodecyl alcohol chain, typically condensed with an average of 12 moles of ethylene oxide (the "Deceth-12" segment) and 2 moles of propylene oxide (the "PPG-2" segment) . This configuration is responsible for its key functional properties, which include effective surface activity and the ability to form stable, finely dispersed mixtures of oil and water . In a research context, this reagent is primarily valued for its dual functionality as a surfactant-cleansing agent, which lowers surface tension to facilitate the removal of soil and fats, and as a surfactant-emulsifying agent, which promotes the formation and stability of oil-in-water emulsions . A specific and valuable application for researchers is its role as an effective fragrance solubilizer, enabling the homogeneous incorporation of fragrances into aqueous systems . Polypropylene glycol (PPG) derivatives like this compound are noted for their broad range of viscosity and solubility properties, contributing to their utility in diverse formulation prototypes and their reputation for good skin tolerance when used in topical applications . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

155683-77-5

Molecular Formula

NULL

Synonyms

PPG-2-ISODECETH-12

Origin of Product

United States

Chemical Synthesis and Structural Modification of Ppg 2 Isodeceth 12

Alkoxylation Reaction Pathways: Isodecyl Alcohol Ethoxylation and Propoxylation

Alkoxylation is a fundamental chemical process involving the addition of cyclic ethers, such as ethylene (B1197577) oxide (EO) and propylene (B89431) oxide (PO), to a substrate containing an active hydrogen atom, typically an alcohol in this case wikipedia.orgatamanchemicals.comatamanchemicals.com. For PPG-2-ISODECETH-12, the substrate is isodecyl alcohol. This reaction is of significant industrial importance for producing non-ionic surfactants and polymers wikipedia.orgatamanchemicals.comeurochemengineering.com.

The reaction generally proceeds via a ring-opening polymerization mechanism of the epoxides catalyzed by either acidic or basic catalysts eurochemengineering.comgoogleapis.compearson.comepo.orgsocratic.org. The isodecyl alcohol acts as the initiator molecule, and the alkylene oxides (EO and PO) are the monomers that add sequentially or randomly to the alcohol's hydroxyl group eurochemengineering.com.

Sequential Addition of Ethylene Oxide and Propylene Oxide

Sequential addition involves reacting isodecyl alcohol with one type of alkylene oxide (either EO or PO) until the desired number of units has been added, followed by the addition of the second type of alkylene oxide. To synthesize this compound, one common sequential pathway would involve first reacting isodecyl alcohol with approximately 2 moles of propylene oxide, followed by reaction with approximately 12 moles of ethylene oxide. This method typically leads to a block copolymer structure, where blocks of polyoxypropylene and polyoxyethylene are attached to the isodecyl alcohol initiator nih.govfrontiersin.org.

The initial step involves the reaction of the alcohol with the first epoxide in the presence of a catalyst, forming an alkoxide intermediate. Subsequent epoxide molecules then add to the growing alkoxide chain. When switching to the second epoxide, the existing polyether chain end (an alkoxide) initiates the polymerization of the new epoxide.

Random Copolymerization Approaches in Ether Synthesis

In contrast to sequential addition, random copolymerization involves the simultaneous reaction of isodecyl alcohol with a mixture of both ethylene oxide and propylene oxide wikipedia.org. This approach results in a more random distribution of the EO and PO units along the polyether chain attached to the isodecyl alcohol wikipedia.org. The degree of randomness depends on factors such as the relative reactivity ratios of the monomers, the catalyst used, and the reaction conditions.

Achieving a truly random copolymer structure requires careful control of the reaction parameters to ensure that both monomers are consumed at rates proportional to their concentration in the reaction mixture throughout the process. While sequential addition typically leads to block structures, tapered or quasi-random structures can also be achieved by carefully controlling the addition rates of the monomers in a semi-batch process presschem.com.

Influence of Catalyst Systems on Reaction Selectivity and Yield

The choice of catalyst significantly impacts the rate, selectivity, and product distribution of the alkoxylation reaction eurochemengineering.comgoogleapis.comepo.org. Both acidic and basic catalysts are known to catalyze the alkoxylation of organic materials googleapis.comepo.org.

Base catalysts, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), are commonly used in industrial alkoxylation due to their effectiveness and relatively low cost wikipedia.orgatamanchemicals.comeurochemengineering.comfrontiersin.orgnitechsolutions.co.ukaidic.it. They typically promote a nucleophilic attack of the alcohol or polyether alkoxide on the epoxide ring eurochemengineering.com. However, base catalysis can lead to a broader distribution of alkoxylation adducts (a wider range of 'n' values in R(OC₂H₄)nOH) compared to acid catalysts googleapis.comepo.org. Additionally, alkaline catalysts can sometimes lead to undesirable side reactions, such as the formation of by-products like acetaldehyde (B116499) from ethylene oxide or propionaldehyde (B47417) and acetone (B3395972) from propylene oxide, although these side reactions are generally less favored in the presence of base catalysts compared to acid catalysts aidic.it.

Acid catalysts, such as Lewis acids (e.g., boron trifluoride etherate) or Brønsted acids, can also catalyze alkoxylation googleapis.compearson.comepo.orgsocratic.orgthieme-connect.comfao.org. Acid catalysis often leads to a narrower distribution of alkoxylation products googleapis.comepo.org. However, acid catalysts can produce harmful side products that require separation googleapis.comepo.org.

Double metal cyanide (DMC) catalysts, such as zinc hexacyanocobaltate(III), represent another class of catalysts used for alkoxylation, particularly for producing polyether polyols spectroscopyonline.comresearchgate.netrsc.orggoogle.comacs.org. DMC catalysts are known for their high activity at low concentrations and can lead to narrower molecular weight distributions and lower levels of undesirable by-products compared to traditional alkaline catalysts spectroscopyonline.comresearchgate.netrsc.orgacs.org. They are often preferred for the synthesis of higher molecular weight polyethers and can reduce or eliminate adverse rearrangement of hydroxyl groups researchgate.netacs.org.

Other catalyst systems, including strontium- and barium-containing catalysts, sometimes with inorganic co-catalysts, have also been explored to improve reaction rates and product distribution google.comgoogle.com. Cobalt-catalyzed alkoxylation has also been reported for specific substrates beilstein-journals.orgrsc.org.

The choice of catalyst system is critical for controlling the reaction kinetics, the degree of alkoxylation (the average number of EO and PO units added), the distribution of oligomers, and minimizing side reactions.

Control of Polymer Architecture: Block vs. Random Configuration of Alkoxide Units

The arrangement of the ethylene oxide and propylene oxide units along the polyether chain significantly influences the final properties of this compound, such as its solubility, surface activity, and emulsifying capabilities. This arrangement is referred to as the polymer architecture, which can be primarily block or random.

Block copolymers, formed by sequential addition of monomers, have distinct blocks of polyoxyethylene and polyoxypropylene. For this compound synthesized sequentially, this would typically mean a block of approximately 2 PO units followed by a block of approximately 12 EO units attached to the isodecyl alcohol. This block structure can lead to properties characteristic of both segments.

The control over polymer architecture (block vs. random) is achieved primarily through the monomer feeding strategy during the alkoxylation reaction. Sequential feeding favors block formation, while co-feeding of both monomers favors random or tapered structures presschem.com. The catalyst system also plays a role in influencing the degree of control over the architecture.

Derivatization Strategies for Tailored Properties

While this compound itself is a finished product for many applications, the terminal hydroxyl group on the polyether chain can be further chemically modified or "derivatized" to impart specific properties vt.eduresearchgate.netnih.gov. This allows for tailoring the compound for particular uses.

Common derivatization strategies for alcohol alkoxylates include:

Esterification: Reacting the hydroxyl group with a carboxylic acid or derivative to form an ester linkage. This can alter the polarity and compatibility with other substances.

Etherification: Forming an ether linkage with another alcohol or a halogenated compound.

Sulfation: Reacting the hydroxyl group with a sulfating agent to form a sulfate (B86663) ester. This introduces a negative charge, converting the non-ionic surfactant into an anionic surfactant (e.g., alcohol ether sulfates).

Phosphation: Forming phosphate (B84403) esters.

Functionalization with specific groups: Introducing other functional groups like amino, carboxyl, or silane (B1218182) groups for specific chemical reactivity or surface interactions vt.eduresearchgate.netnih.gov. For analytical purposes, derivatization with UV-absorbing agents like phenylated disilazane can aid in detection using techniques like Supercritical Fluid Chromatography (SFC) vt.eduresearchgate.netnih.gov.

These derivatization reactions allow for fine-tuning the surfactant properties, such as foaming, emulsification, wetting, and compatibility with other formulation components.

Industrial Scale Synthesis Methodologies and Chemical Engineering Considerations

The industrial synthesis of alcohol alkoxylates, including compounds like this compound, is primarily carried out through the catalyzed reaction of alcohols with alkylene oxides in specialized reactors frontiersin.orgnitechsolutions.co.ukaidic.itnicl.itnicl.ithuixinmach.com. This process involves significant chemical engineering considerations due to the hazardous nature of the alkylene oxides (ethylene oxide and propylene oxide are flammable and reactive) and the highly exothermic nature of the alkoxylation reaction wikipedia.orgatamanchemicals.comeurochemengineering.comfrontiersin.orgnitechsolutions.co.ukaidic.it.

Industrial reactors commonly employed include semi-batch stirred tank reactors, loop reactors (Venturi loop and spray tower), and increasingly, continuous reactors frontiersin.orgaidic.itnicl.itnicl.ithuixinmach.com.

Semi-batch stirred tank reactors: These are traditional reactors where the alcohol and catalyst are initially charged, and the alkylene oxide is fed gradually over time frontiersin.orgaidic.it. This allows for control of the reaction rate and temperature by adjusting the feeding speed of the epoxide. However, semi-batch processes can have lower productivity and pose safety concerns due to the relatively large volume of reactive materials present at any given time frontiersin.orgnicl.it.

Loop reactors: These reactors involve circulating the liquid phase through a loop, with the gaseous alkylene oxide being dispersed into the liquid. This design can offer improved heat and mass transfer compared to simple stirred tanks nicl.it.

Continuous reactors: There is a growing trend towards continuous processes for alkoxylation due to potential advantages in safety, productivity, and product quality control frontiersin.orgnitechsolutions.co.ukaidic.itnicl.it. Continuous reactors, such as tubular reactors or microreactors, offer better heat transfer capabilities, allowing for safer operation at higher temperatures and pressures frontiersin.orgnitechsolutions.co.ukaidic.itnicl.it. Microreactors, in particular, offer very high efficiency in heat and mass transfer, enabling precise temperature control and minimizing the risk of runaway reactions frontiersin.orgnicl.it.

Key chemical engineering considerations in industrial alkoxylation include:

Heat removal: The reaction is highly exothermic, requiring efficient heat exchange systems to prevent dangerous temperature increases and potential runaway reactions wikipedia.orgatamanchemicals.comeurochemengineering.comfrontiersin.orgnitechsolutions.co.ukaidic.it.

Pressure control: The reactions are typically carried out under elevated pressure to keep the alkylene oxides in the liquid phase and facilitate their reaction nitechsolutions.co.uk.

Mass transfer: Efficient dispersion and dissolution of the gaseous alkylene oxide into the liquid alcohol/polyether phase are crucial for reaction rate and complete conversion aidic.itnicl.it.

Catalyst handling: The catalyst needs to be effectively dispersed and, in some cases (especially with solid catalysts like DMC), activated rsc.org.

Product distribution control: Managing reaction conditions (temperature, pressure, catalyst concentration, feeding strategy) is essential to achieve the desired average degree of alkoxylation and a narrow distribution of oligomers googleapis.comepo.org.

Safety: Handling flammable and reactive epoxides requires stringent safety protocols, including inerting the reactor atmosphere and implementing emergency procedures frontiersin.orgnitechsolutions.co.uk.

Physicochemical Principles of Ppg 2 Isodeceth 12 As a Surfactant

Micellar Aggregation Behavior in Aqueous and Non-Aqueous Solutions

Surfactants like PPG-2-ISODECETH-12 aggregate in solution above a certain concentration to form micelles. This self-assembly is driven by the tendency of the hydrophobic tails to minimize contact with the polar solvent (like water) and the hydrophilic heads to remain in contact with the solvent. e3s-conferences.org

Determination of Critical Micelle Concentration (CMC) in Various Media

Micelle Morphology and Structural Characterization

Surfactant micelles can adopt various morphologies depending on factors such as surfactant concentration, temperature, solvent properties, and the presence of other substances. Common micelle shapes include spherical, rod-like, worm-like, and vesicular structures. e3s-conferences.orgnih.govuliege.bemdpi.comresearchgate.net The specific morphology adopted by this compound micelles would depend on the environmental conditions. Techniques such as dynamic light scattering (DLS) and transmission electron microscopy (TEM) are commonly used to characterize micelle size, shape, and morphology. nih.govmdpi.comresearchgate.net The balance between the size ratio of the hydrophobic and hydrophilic segments and the concentration of the surfactant are key determinants of micelle shape. e3s-conferences.org

Thermodynamics of Micellization

The formation of micelles is a thermodynamic process characterized by changes in Gibbs free energy (ΔGmic), enthalpy (ΔHmic), and entropy (ΔSmic). researchgate.netsioc-journal.cnnih.gov The negative value of ΔGmic indicates that micellization is a spontaneous process above the CMC. nih.gov The enthalpy and entropy changes reflect the energy balance associated with breaking solvent-solvent interactions, surfactant-solvent interactions, and forming surfactant-surfactant interactions within the micelle. researchgate.net The thermodynamics of micellization can be studied using techniques like isothermal titration calorimetry (ITC), which allows for the determination of ΔHmic. sioc-journal.cnnih.gov Other thermodynamic parameters can be calculated from the temperature dependence of the CMC and ΔHmic using models such as the phase separation model or the mass action model. researchgate.netsioc-journal.cnarxiv.org These models provide insights into the cooperativity and driving forces behind micelle formation. sioc-journal.cn

Interfacial Tension Reduction Mechanisms at Liquid-Liquid and Liquid-Air Interfaces

A primary function of surfactants is to reduce the interfacial tension between two immiscible phases (e.g., liquid-liquid or liquid-air). This compound, being amphiphilic, accumulates at these interfaces, orienting its hydrophobic tail towards the less polar phase and its hydrophilic head towards the more polar phase. This arrangement disrupts the cohesive forces between the molecules of the individual phases at the interface, leading to a reduction in interfacial tension. spkx.net.cn This reduction in interfacial tension is crucial for processes like emulsification and foaming.

Emulsification and Solubilization Mechanisms in Disperse Systems

This compound functions as an emulsifier and solubilizer in disperse systems. inci.guidecir-safety.orgcir-safety.orgcosmileeurope.euspecialchem.compaulaschoice.pl Emulsification involves the dispersion of one liquid phase as fine droplets within another immiscible liquid phase, forming an emulsion. spkx.net.cn As an emulsifier, this compound adsorbs at the interface between the two liquid phases, forming a stable film that prevents the droplets from coalescing. spkx.net.cn The balance between the hydrophilic and lipophilic properties of the surfactant, often represented by its HLB (Hydrophilic-Lipophilic Balance) value, is critical for its effectiveness as an emulsifier for specific oil and water phases. This compound has an HLB value of 15, suggesting it is more hydrophilic and likely functions effectively as an oil-in-water (O/W) emulsifier. inci.guide

Solubilization is the process by which a substance that is normally insoluble or sparingly soluble in a given solvent is incorporated into a micellar solution. For nonionic surfactants like this compound, nonpolar or weakly polar substances can be solubilized within the hydrophobic core of the micelles, while some polar substances might be located at the micelle-solvent interface or within the hydrophilic corona. This ability to solubilize is utilized in formulations to incorporate fragrances, active ingredients, or other lipophilic substances into aqueous systems. inci.guide

Stability of Emulsions and Microemulsions

The stability of emulsions and microemulsions is significantly influenced by the emulsifier used. This compound contributes to stability by reducing interfacial tension and forming a barrier around the dispersed droplets, preventing Ostwald ripening and coalescence. spkx.net.cn The structure and properties of the interfacial film formed by the surfactant play a critical role in maintaining stability. Microemulsions, which are thermodynamically stable, transparent or translucent dispersions of oil and water stabilized by a surfactant and often a co-surfactant, can also be formed with appropriate surfactant systems. cir-safety.orggoogle.com The formation of stable microemulsions is dependent on achieving ultra-low interfacial tensions and a favorable balance of forces at the interface. google.com While the search results mention the use of other PPG-containing compounds in forming thermodynamically stable microemulsions cir-safety.orggoogle.com, specific detailed research findings on the stability of emulsions and microemulsions formed solely with this compound were not extensively available. However, its function as an emulsifier suggests it contributes to the stability of such systems. inci.guidecir-safety.orgspecialchem.com

This compound is a nonionic alkoxylate surfactant inci.guide. It is characterized by a structure containing both polypropylene (B1209903) glycol (PPG) and polyethylene (B3416737) glycol (PEG) repeat units, attached to an isodecyl alcohol hydrophobic chain cir-safety.orgcir-safety.org. The inclusion of both PPG and PEG units allows for fine-tuning of the surfactant's properties cir-safety.orgcir-safety.org. The arrangement of these alkoxide repeats can be block, alternating, or random, which influences the physical and surface-active characteristics of the molecule cir-safety.org.

Solubilization Capacity for Various Chemical Species

This compound is noted for its solubilization capacity, particularly for fragrances and oils inci.guideslideplayer.comspecialchem.com. Solubilization is the process by which a surfactant incorporates a normally insoluble or sparingly soluble substance into a thermodynamically stable isotropic solution. This occurs within the micelles formed by the surfactant in the aqueous phase slideplayer.com. The hydrophobic core of the micelle provides a suitable environment for nonpolar molecules like fragrances and oils, while the hydrophilic shell allows the micelle to remain dispersed in water.

Its effectiveness as a solubilizer is highlighted in its application in products like fragrances, massage products, and baby oils, where it helps to create clear, stable formulations by incorporating oily or fragrant components into the aqueous base specialchem.com. The structure of this compound, with its balance of hydrophobic and hydrophilic groups (HLB 15), contributes to its ability to form micelles capable of solubilizing these nonpolar substances inci.guideslideplayer.com.

Rheological Properties of this compound Solutions and Formulations

Rheology refers to the study of the flow and deformation of matter. Surfactants can significantly impact the rheological properties, such as viscosity, of the solutions and formulations they are included in inci.guidegoogleapis.combiokhim.com. While direct, detailed rheological data specifically for this compound solutions were not extensively provided, its role as a surfactant and emulsifier suggests it influences the viscosity and flow behavior of formulations.

Surfactants can alter rheology by forming various supramolecular structures (like micelles) in solution, which can interact with each other and with other components in the formulation, including rheology modifiers googleapis.comgoogleapis.com. The choice of surfactant is known to affect factors such as viscosity and rheology in product formulation inci.guide. This compound has been mentioned in the context of formulations that also utilize rheology modifiers googleapis.comgoogleapis.com, indicating its presence is part of systems where rheological control is important.

Interactions with Ionic and Other Nonionic Chemical Species in Solution

This compound is a nonionic surfactant inci.guide. Nonionic surfactants are generally compatible with a wide range of other surfactants, including anionic, cationic, and amphoteric types pcc.eurospatent.gov.rugoogle.comgoogle.com. This broad compatibility is a significant advantage in formulating complex mixtures.

Interactions between different types of surfactants can be synergistic or antagonistic, affecting properties like micelle formation, solubilization capacity, and viscosity. For example, the compatibility of nonionic surfactants with anionic and cationic surfactants allows for the creation of mixed micellar systems with potentially altered properties compared to single-surfactant systems pcc.eurospatent.gov.ru.

This compound's nonionic nature means it does not carry a net charge, making it less susceptible to interactions driven by electrostatic forces compared to ionic surfactants. However, it can still interact with other species through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The PEG portion of the molecule can interact with water molecules through hydrogen bonding, contributing to its hydrophilicity. The PPG portion and the isodecyl chain contribute to hydrophobic interactions.

The search results indicate that this compound can be used in formulations containing various other ingredients, including other surfactants inci.guiderospatent.gov.rugoogle.comgoogle.comgoogle.com, emollients rospatent.gov.ru, and polymers (which can function as rheology modifiers) googleapis.comgoogleapis.com. Its compatibility with anionic and cationic surfactants has been noted for related nonionic surfactants pcc.eurospatent.gov.ru, suggesting a similar behavior for this compound. For instance, nonionic surfactants can be used in blends with cationic or anionic surfactants in various compositions rospatent.gov.rugoogle.comgoogle.comgoogle.com.

Interactions and Compatibility in Advanced Chemical Formulations

Compatibility and Synergistic Effects with Co-Surfactants and Polymers

PPG-2-ISODECETH-12 exhibits compatibility with a range of other surfactants, including anionic, non-ionic, and amphoteric types. specialchem.com This broad compatibility allows for its incorporation into diverse multi-surfactant systems, enabling synergistic effects that can lead to enhanced performance characteristics not achievable with single surfactants alone. The interaction between surfactants and polymers in solution is also a critical aspect of formulation science, often leading to the formation of polymer-surfactant complexes. psu.edu

Polymer-Surfactant Complex Formation Mechanisms

The interaction between surfactants and polymers can result in the formation of polymer-surfactant complexes. This phenomenon often occurs below the critical micelle concentration (CMC) of the surfactant, where surfactant molecules begin to bind to the polymer chain. psu.edu The binding mechanism can involve various forces, including hydrophobic interactions between the surfactant's nonpolar tails and hydrophobic regions of the polymer, as well as electrostatic interactions if the polymer or surfactant is charged. As surfactant concentration increases, the adsorption of surfactant clusters onto the polymer chains can transition from an intramolecular process (within a single polymer chain) to an intermolecular one (shared between multiple polymer chains). polimi.it Binding isotherms are a common tool used to characterize the extent and nature of surfactant binding to polymers, providing insights into the complex formation process. psu.edu

Impact on Formulation Stability and Phase Behavior

The formation of polymer-surfactant complexes and the inherent emulsifying properties of this compound significantly impact the stability and phase behavior of formulations. As an emulsifier, this compound facilitates the creation and stabilization of emulsions by reducing interfacial tension between immiscible phases, such as oil and water. vulcanchem.comresearchgate.netscielo.org The stability of these emulsions is closely linked to formulation parameters, including the concentration and type of surfactant used. The Hydrophilic-Lipophilic Balance (HLB) of a surfactant, which quantifies the balance between its hydrophilic and lipophilic portions, is a key factor in optimizing emulsion stability and determining the preferred emulsion type (oil-in-water or water-in-oil). researchgate.net

Phase behavior diagrams, such as Winsor's diagrams, are utilized to map the stability zones of different phases (e.g., emulsion, microemulsion, excess oil, excess water) as a function of formulation variables like salinity, temperature, and surfactant composition. researchgate.net Optimum formulation, often corresponding to the lowest interfacial tension, can sometimes be a region of instability, while stable emulsions are typically found at compositions away from this optimum. researchgate.netscielo.org The presence of polymers, interacting with surfactants, can further influence phase behavior and contribute to the stability of complex systems like multiple emulsions. researchgate.net

Role in Stabilizing Dispersions of Particulate Matter

This compound, functioning as a surfactant and emulsifier, plays a role in stabilizing dispersions of particulate matter in liquid formulations. Surfactants can adsorb onto the surface of solid particles, altering their surface properties and preventing aggregation or sedimentation. In formulations containing dispersed solid particles, such as inorganic sunscreens like titanium dioxide, emulsifiers are essential for maintaining a stable dispersion within the continuous phase, often in oil-in-water emulsions. epo.orgresearchgate.net While specific detailed research findings on this compound's mechanism in stabilizing particulate dispersions were not extensively available, its classification as an emulsifying agent strongly indicates its capacity to contribute to the kinetic stability of such systems by reducing interfacial energy and providing steric or electrostatic repulsion between particles. ci.guidespecialchem.comvulcanchem.com

Environmental Fate and Ecotoxicological Implications of Ppg 2 Isodeceth 12

Environmental Distribution and Partitioning Behavior

Biodegradation Pathways in Aquatic and Terrestrial Environments

Biodegradation is a primary process by which organic chemicals are broken down by microorganisms in the environment. researchgate.netecetoc.org The biodegradability of polyethers, such as the PEG and PPG components of PPG-2-ISODECETH-12, has been studied. nsf.govnih.govresearchgate.netresearchgate.net

Aerobic Degradation Mechanisms and Intermediate Products

Under aerobic conditions (in the presence of oxygen), polyethers like polyethylene (B3416737) glycols (PEGs) and polypropylene (B1209903) glycols (PPGs) are generally biotransformed. nsf.govnih.govresearchgate.net The aerobic degradation of polyethers typically involves the stepwise shortening of the polymer chains. nsf.govnih.gov This process often begins with the oxidation of terminal alcohol groups, mediated by enzymes such as alcohol and aldehyde dehydrogenases, leading to the formation of carboxylated intermediates. nsf.govnih.gov Following oxidation, the ether bonds in the polymer chain can be cleaved, resulting in shorter polyether molecules. nih.gov For PEGs, this cleavage can remove units of ethylene (B1197577) glycol. nih.gov While specific aerobic degradation pathways and intermediate products for this compound were not detailed in the search results, studies on related polyethers suggest that similar enzymatic processes would likely be involved, leading to the breakdown of the ethoxylated and propoxylated chains and potentially the isodecyl alcohol moiety. nsf.govnih.gov

Anaerobic Degradation Potential and Persistence

Anaerobic biodegradation occurs in the absence of oxygen, such as in sediments or anaerobic digesters. researchgate.netnih.govcler.com Research indicates that while PEGs can be biodegraded under anaerobic conditions, often via a diol dehydratase pathway, PPGs have been shown to be more recalcitrant and persistent in anoxic environments compared to PEGs. nsf.govnih.gov Given that this compound contains both PEG and PPG units, its anaerobic degradation potential would likely be influenced by the persistence of the PPG portion. Studies simulating anaerobic conditions have shown limited or no further degradation of PPGs after initial aerobic transformation. nsf.gov This suggests that this compound may persist longer in anaerobic environments compared to aerobic ones.

Microbial Communities Involved in Degradation Processes

A variety of microorganisms, including bacteria and fungi, are known to be involved in the biodegradation of polymers and other organic compounds. researchgate.netnih.govd-nb.info Specific microbial communities capable of degrading polyethers have been identified. nih.govresearchgate.net For instance, certain bacteria, such as Pseudomonas stutzeri and sphingomonads, have been found to metabolize PEGs. nih.gov The degradation can occur in different cellular locations, such as the periplasmic space or cytoplasm. nih.gov Enzymes like PEG dehydrogenase have been implicated in the process. nih.gov While the specific microbial communities responsible for degrading this compound were not explicitly named, it is reasonable to infer that a diverse range of bacteria and potentially fungi with the enzymatic machinery to cleave ether bonds and oxidize alcohol groups would be involved in its biodegradation in both aquatic and terrestrial environments. researchgate.netnih.gov The composition and activity of these microbial communities would influence the rate and extent of degradation.

Chemical Degradation Processes (e.g., Hydrolysis, Photodegradation) in Environmental Matrices

Chemical degradation processes, such as hydrolysis and photodegradation, can also contribute to the transformation of chemicals in the environment. cdc.gov Hydrolysis involves the breaking of chemical bonds by reaction with water. google.com Given the ether linkages in this compound, hydrolysis is a potential degradation pathway, although the stability of ether bonds can vary depending on the specific chemical structure and environmental conditions like pH and temperature. google.comgoogleapis.com Some studies on related compounds suggest that certain structural features can influence the susceptibility of ester or ether linkages to hydrolysis. google.comgoogleapis.com

Photodegradation, the breakdown of chemicals by light, particularly sunlight, can occur in environmental matrices like water and air. mdpi.com The extent of photodegradation depends on the chemical structure and its ability to absorb light. Specific information on the photodegradation of this compound was not found in the searched literature. However, the presence of saturated alkyl and ether linkages suggests that direct photodegradation in the environment might be limited unless photosensitizers are present.

Bioaccumulation Potential in Environmental Food Chains

Bioaccumulation refers to the uptake and accumulation of a substance in an organism over time, while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. The potential for a chemical to bioaccumulate is often assessed using parameters like the bioconcentration factor (BCF) or the octanol-water partition coefficient (log Kow). epa.gov

Surfactants, including alkoxylated alcohols like this compound, present challenges in obtaining reliable bioaccumulation data due to their surface-active properties and tendency to adsorb to interfaces. eosca.eueosca.eu Standard methods for estimating bioaccumulation potential, such as those based on log Kow, may be less reliable for surfactants. epa.goveosca.eueosca.eu

Generally, for surfactants, increasing the length of the hydrophilic portion of the molecule (such as the PEG/PPG chains) tends to decrease the bioaccumulation potential. eosca.eu Given that this compound contains both propylene (B89431) glycol (PPG) and ethylene glycol (PEG) units, these hydrophilic portions would likely influence its partitioning behavior and potential for uptake by organisms.

However, specific experimental data on the bioaccumulation factor (BCF) or a reliable log Kow value for this compound that would allow for a direct assessment of its bioaccumulation potential in environmental food chains were not found in the search results. Without such data, it is not possible to definitively conclude on its potential to bioaccumulate or biomagnify.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structure Elucidation and Compositional Analysis

Spectroscopic methods are indispensable for the detailed structural characterization of PPG-2-Isodeceth-12, providing insights into its molecular framework, the distribution of its constituent monomer units, and the identification of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound, offering detailed information about the connectivity and chemical environment of atoms within the molecule. Both ¹H and ¹³C NMR are routinely used, with two-dimensional (2D) NMR techniques providing further clarity on complex spectral regions.

¹H NMR Spectroscopy provides information on the different types of protons present in the molecule. The spectrum of this compound is characterized by distinct regions corresponding to the isodecyl alkyl chain, the propylene (B89431) glycol units, and the ethylene (B1197577) glycol units. The integration of the signals in the ¹H NMR spectrum can be used to determine the average number of propylene oxide and ethylene oxide units per molecule. riverlandtrading.com

¹³C NMR Spectroscopy offers a more resolved spectrum, with each unique carbon atom in the molecule giving rise to a distinct signal. This technique is particularly useful for confirming the presence of the different structural moieties and for identifying any isomeric variations in the isodecyl group. The chemical shifts in ¹³C NMR are sensitive to the local chemical environment, allowing for the differentiation of carbons within the alkyl chain, the PPG block, and the PEG block. bhu.ac.inpressbooks.pub

2D NMR Spectroscopy , such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), provides further structural detail by revealing correlations between different nuclei. COSY experiments identify protons that are coupled to each other, helping to establish the connectivity within the alkyl and polyether chains. sdsu.eduprinceton.eduepfl.ch HSQC correlates protons with the carbon atoms to which they are directly attached, aiding in the definitive assignment of both ¹H and ¹³C signals. sdsu.eduprinceton.eduepfl.ch

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Structural Unit¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Isodecyl Alkyl Chain (CH₃, CH₂, CH)0.8 - 1.610 - 40
Propylene Glycol (CH₃)1.1 - 1.217 - 19
Propylene Glycol (CH, CH₂) & Ethylene Glycol (CH₂)3.3 - 3.865 - 80

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific distribution of oligomers.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Homologue Distribution and Degradation Products

Mass Spectrometry (MS) is a critical technique for determining the molecular weight distribution (homologues) of this compound and for identifying potential degradation products. Due to the polymeric nature of this surfactant, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed to prevent fragmentation during ionization. sciex.comresearchgate.nettue.nl

Mass Spectrometry (MS) analysis of this compound typically reveals a series of peaks, each corresponding to a different oligomer with a varying number of propylene oxide and ethylene oxide units. The distribution of these peaks provides information on the average molecular weight and the polydispersity of the sample. The mass difference between adjacent peaks corresponds to the mass of a propylene oxide unit (58.08 Da) or an ethylene oxide unit (44.05 Da).

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of each oligomer and any detected impurities or degradation products. sciex.comsciex.com This level of accuracy is crucial for distinguishing between species with very similar masses and for confirming the identity of unknown compounds. Fragmentation analysis in tandem MS (MS/MS) experiments can provide further structural information by breaking down selected parent ions and analyzing the resulting fragment ions. core.ac.uk

Table 2: Hypothetical Homologue Distribution of this compound as Determined by Mass Spectrometry

Propylene Oxide Units (p)Ethylene Oxide Units (n)Calculated Molecular Mass (Da)Relative Abundance (%)
110652.95
211715.015
212759.025
213803.120
312817.115
313861.110
314905.25
412875.25

Note: This table represents a hypothetical distribution for an average of 2 propylene oxide and 12 ethylene oxide units. The actual distribution may vary between batches.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing the vibrational modes of the molecule.

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds and provides a characteristic fingerprint of the molecule. The IR spectrum of this compound is dominated by a strong, broad absorption band corresponding to the C-O-C (ether) stretching vibrations of the polyethylene (B3416737) glycol and polypropylene (B1209903) glycol backbone. Other characteristic bands include C-H stretching and bending vibrations from the alkyl and polyether chains. vscht.czlibretexts.orgpressbooks.publibretexts.org

Raman Spectroscopy is more sensitive to non-polar bonds and provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also show prominent C-H stretching and bending modes, as well as skeletal vibrations of the carbon backbone. researchgate.net This technique can be useful for studying the conformational changes of the polymer chains.

Table 3: Characteristic Infrared Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
C-H (Alkyl & Polyether)2850 - 3000Stretching
C-O-C (Ether)1050 - 1150Stretching
C-H (Alkyl & Polyether)1350 - 1470Bending

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic techniques are essential for separating the complex mixture of oligomers and isomers present in this compound, as well as for detecting and quantifying any impurities.

Gas Chromatography (GC) for Volatile Components and Impurities

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile components and impurities in this compound. thermofisher.comshimadzu.comnih.gov Potential impurities that can be detected by GC include residual starting materials such as isodecanol, and low molecular weight glycols. The use of a mass spectrometer as a detector (GC-MS) allows for the identification of these separated components based on their mass spectra. thermofisher.com For less volatile components, derivatization may be required to increase their volatility for GC analysis.

Table 4: Potential Volatile Impurities in this compound Detectable by GC

CompoundPotential Source
IsodecanolUnreacted starting material
Ethylene GlycolImpurity from ethylene oxide
Diethylene GlycolBy-product of ethoxylation
Propylene GlycolImpurity from propylene oxide
Dipropylene GlycolBy-product of propoxylation

High-Performance Liquid Chromatography (HPLC) for Polymer Distribution and Degradation Products

High-Performance Liquid Chromatography (HPLC) is the primary technique for separating the oligomers of this compound based on their size and polarity. Both normal-phase and reversed-phase HPLC can be employed.

Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. In the case of this compound, separation can be achieved based on the length of the isodecyl alkyl chain isomers and, to a lesser extent, the degree of propoxylation and ethoxylation.

Normal-Phase HPLC (NP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are particularly effective for separating oligomers based on the number of ethylene oxide and propylene oxide units. researchgate.net This allows for a detailed characterization of the polymer distribution. The use of detectors such as Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometers (MS) is necessary as this compound lacks a strong UV chromophore. epa.gov

Table 5: HPLC Analysis Parameters for this compound Oligomer Distribution

ParameterReversed-Phase HPLCNormal-Phase/HILIC
Stationary Phase C18, C8Silica, Amide
Mobile Phase Acetonitrile (B52724)/Water GradientAcetonitrile/Water or Hexane/Isopropanol Gradient
Separation Principle Hydrophobicity (Alkyl chain)Polarity (EO/PO chain length)
Typical Detector ELSD, MSELSD, MS

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing the molecular weight distribution of polymers and oligomers like this compound. This compound is not a single molecular entity but rather a mixture of molecules with varying numbers of propylene oxide and ethylene oxide units. GPC separates these molecules based on their hydrodynamic volume in solution.

The process involves dissolving the sample in a suitable solvent and passing it through a column packed with porous gel beads. Larger molecules, which cannot penetrate the pores, elute first, while smaller molecules, which can enter the pores, have a longer path and elute later. A detector, typically a refractive index (RI) detector, measures the concentration of the eluting polymer.

The resulting chromatogram provides a distribution of molecular weights. From this data, key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be calculated. The PDI is a measure of the breadth of the molecular weight distribution; for ethoxylated propoxylated alcohols, a PDI greater than 1.0 indicates a mixture of different chain lengths.

Illustrative GPC Data for a Representative Ethoxylated Propoxylated Alcohol Surfactant

ParameterValueDescription
Number-Average Molecular Weight (Mn)~750 g/molThe total weight of the polymer sample divided by the total number of moles of polymer molecules.
Weight-Average Molecular Weight (Mw)~850 g/molAn average that takes into account the molecular weight of a chain in determining its contribution to the molecular weight average.
Polydispersity Index (PDI)~1.13A measure of the distribution of molecular mass in a given polymer sample. A value greater than 1 indicates a non-uniform distribution.

This analysis is critical for quality control in the manufacturing of this compound, as the molecular weight distribution directly influences its functional properties, such as emulsification, solubilization, and detergency.

Surface-Sensitive Analytical Techniques for Interfacial Studies

The primary function of this compound as a surfactant is to act at interfaces (e.g., oil-water or air-water). Surface-sensitive techniques are employed to study the adsorption, orientation, and film-forming properties of this molecule at such interfaces.

Langmuir Troughs: A Langmuir trough is a laboratory apparatus used to study the properties of insoluble monolayers at an interface. For a surfactant like this compound, it can be used to create a monolayer at the air-water interface. By compressing this monolayer with a movable barrier, one can measure the surface pressure (the reduction in surface tension) as a function of the area per molecule. This provides valuable information about the packing, phase transitions, and stability of the surfactant film.

Atomic Force Microscopy (AFM): Atomic Force Microscopy is a high-resolution scanning probe microscopy technique that can be used to visualize the morphology of the surfactant film at a solid-liquid or air-liquid interface. researchgate.net In "soft-imaging" mode, the AFM tip gently interacts with the adsorbed surfactant layer, allowing for the characterization of adsorbed aggregates, their structure, and their distribution on a surface. researchgate.net This can reveal how this compound molecules arrange themselves on different surfaces, providing insights into its function as a wetting agent or emulsifier.

Illustrative Data from Interfacial Studies of a Nonionic Surfactant Film

TechniqueParameter MeasuredTypical FindingSignificance
Langmuir TroughSurface Pressure-Area IsothermCollapse pressure of ~45 mN/mIndicates the stability of the monolayer before it collapses into a 3D structure.
Atomic Force Microscopy (AFM)Surface MorphologyFormation of hemicylindrical aggregates on hydrophobic surfacesReveals the mechanism of adsorption and film formation at the nanoscale. researchgate.net

These studies are fundamental to understanding the mechanisms by which this compound stabilizes emulsions and dispersions in cosmetic and industrial formulations.

Development of Quantitative Analytical Methods for Environmental Monitoring

The widespread use of surfactants in consumer and industrial products leads to their potential release into the environment through wastewater. mst.dk Developing sensitive and specific analytical methods is crucial for monitoring the concentration of this compound and its degradation products in environmental matrices like water and sediment.

Due to the complexity of the surfactant mixture and the low concentrations expected in the environment, sophisticated analytical techniques are required. The most common approach involves a sample preparation step to extract and concentrate the analyte, followed by chromatographic separation and detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the method of choice for the quantitative analysis of ethoxylated surfactants in environmental samples. epa.gov

Sample Preparation: Solid-phase extraction (SPE) is often used to isolate the surfactant from the complex environmental matrix and concentrate it.

Chromatography: Reversed-phase liquid chromatography separates the different oligomers of this compound.

Detection: Tandem mass spectrometry provides high selectivity and sensitivity, allowing for the detection of the surfactant at very low levels (parts per billion or even parts per trillion). epa.gov The mass spectrometer can be programmed to detect the specific molecular ions corresponding to the different ethoxymer and propoxymer chains of this compound.

The development of such methods is essential for assessing the environmental fate and potential impact of this compound. These methods can be used to study its biodegradability and to ensure that its concentrations in the environment remain below levels of concern.

Typical Parameters for an LC-MS/MS Method for Surfactant Analysis

ParameterTypical Condition/Value
Chromatographic ColumnC18 reversed-phase
Mobile PhaseGradient of water and acetonitrile with a modifier (e.g., ammonium (B1175870) acetate)
Ionization ModeElectrospray Ionization (ESI), positive mode
Limit of Detection (LOD)Low µg/L to ng/L range in water samples
Extraction RecoveryTypically 40-70%, can be affected by alkyl chain length epa.gov

Future Research Directions and Methodological Innovations

Development of Green Synthesis Routes for PPG-2-ISODECETH-12

The traditional synthesis of alcohol alkoxylates, including this compound, involves the reaction of a fatty alcohol with ethylene (B1197577) oxide and propylene (B89431) oxide, often under high pressure and temperature with catalysts like potassium hydroxide (B78521) (KOH). news-medical.net While effective, this process presents safety and environmental concerns. Future research is increasingly focused on developing "green" synthesis routes that align with the principles of sustainable chemistry.

Key research areas include:

Bio-based Feedstocks: A significant push is towards replacing petroleum-derived components with renewable alternatives. Research is exploring the production of isodecyl alcohol from biomass sources. Similarly, bio-based routes to propylene oxide are being investigated, utilizing feedstocks like glycerol, a byproduct of biodiesel production. specialchem.com The development of these bio-based pathways can significantly reduce the carbon footprint of this compound.

Greener Catalysts: The use of homogeneous catalysts like KOH necessitates neutralization and can lead to waste generation. Future methodologies are exploring heterogeneous catalysts, such as double metal cyanide (DMC) catalysts, which are more efficient and can be more easily separated and reused. researchgate.net Research into solid acid catalysts and enzymatic processes also shows promise for milder reaction conditions and improved selectivity.

Process Intensification: Shifting from traditional semi-batch reactors to continuous flow processes can enhance safety and productivity. nih.govsemanticscholar.org Microreactors, for instance, offer superior heat and mass transfer, allowing for better control over the highly exothermic alkoxylation reaction and potentially leading to a narrower distribution of PPG and PEG chain lengths in the final product. nih.govsemanticscholar.org

Computational Modeling and Simulation of Surfactant Behavior and Interactions

Computational chemistry offers powerful tools to understand and predict the behavior of surfactants like this compound at a molecular level, reducing the need for extensive and time-consuming experimental work.

Molecular Dynamics Simulations of Micelle Formation

Molecular dynamics (MD) simulations are becoming instrumental in studying the self-assembly of surfactants in solution. For this compound, future MD research could focus on:

Predicting Critical Micelle Concentration (CMC): Simulating the aggregation behavior of this compound molecules in a virtual aqueous environment to predict its CMC, a fundamental property for any surfactant.

Investigating Micelle Structure: Elucidating the precise structure of the micelles formed, including the conformation of the polypropylene (B1209903) and polyethylene (B3416737) glycol chains and the arrangement of the isodecyl tails within the micellar core.

Interaction with Other Molecules: Modeling the interaction of this compound micelles with other formulation components, such as active ingredients or polymers, to understand solubilization mechanisms and predict formulation stability.

Predictive Models for Environmental Fate and Ecotoxicity

Predictive models are crucial for assessing the environmental impact of chemicals. For this compound, future research will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models specifically for branched alcohol alkoxylates to predict their ecotoxicity based on molecular structure. news-medical.netnih.gov These models can estimate properties like aquatic toxicity to various organisms, reducing the need for extensive animal testing. semanticscholar.orgbohrium.com

Environmental Fate Modeling: Utilizing multimedia environmental fate models to predict the distribution and persistence of this compound in different environmental compartments such as water, soil, and sediment. researchgate.netresearchgate.netlamberti.com These models consider processes like biodegradation and sorption to organic matter.

Target Lipid Model (TLM): Applying and refining models like the TLM to predict the aquatic toxicity of branched alcohol ethoxylates based on their interaction with biological membranes. researchgate.net

Novel Analytical Approaches for Trace Level Detection in Complex Matrices

The ability to detect and quantify surfactants at very low concentrations in complex environmental and biological samples is essential for monitoring their environmental fate and ensuring product quality. Future research in analytical chemistry will focus on developing more sensitive and selective methods for this compound.

Key areas for innovation include:

Advanced Chromatographic Techniques: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are powerful tools for separating the various components of complex surfactant mixtures. nih.gov Future work will likely involve the development of novel stationary phases and mobile phase compositions to improve the resolution of this compound from other matrix components.

Mass Spectrometry (MS) Detection: Coupling liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the detection and quantification of surfactants. semanticscholar.orgbohrium.com Future research will focus on optimizing ionization techniques, such as electrospray ionization (ESI), and developing high-resolution mass spectrometry (HRMS) methods for unambiguous identification of this compound and its degradation products. semanticscholar.orgnih.gov

Innovative Sample Preparation: The development of efficient and green sample preparation techniques is crucial for the analysis of trace levels of surfactants. Future methods will likely move towards miniaturized and automated techniques like solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) to reduce solvent consumption and improve sample throughput.

Analytical TechniquePrincipleFuture Research Focus for this compound
UPLC-MS/MS Combines the high separation power of UPLC with the sensitivity and selectivity of tandem mass spectrometry.Method development for quantification in complex matrices like wastewater and soil; identification of metabolites.
LC-HRMS Provides highly accurate mass measurements, enabling the identification of unknown compounds and degradation products.Elucidation of degradation pathways; screening for transformation products in environmental samples.
SPME-GC-MS A solvent-free extraction technique for volatile and semi-volatile compounds, followed by gas chromatography-mass spectrometry analysis.Development of novel fiber coatings for selective extraction of this compound from air or water samples.

Exploration of this compound in Sustainable Chemical Technologies

The unique properties of this compound make it a candidate for use in a range of sustainable chemical technologies, moving beyond its traditional role in personal care and cleaning products.

Potential future applications include:

Green Solvents: The amphiphilic nature of this compound allows it to form microemulsions, which can act as environmentally friendly solvent systems for various chemical reactions. Research in this area could explore its use in organic synthesis and catalysis.

Enhanced Oil Recovery (EOR): Nonionic surfactants are investigated for their potential in EOR to reduce interfacial tension between oil and water, thereby improving oil extraction efficiency. Future studies could assess the effectiveness of this compound in specific reservoir conditions.

Agrochemical Formulations: Alcohol ethoxylates are used as adjuvants in pesticide and herbicide formulations to improve their efficacy. nih.gov Research could focus on developing biodegradable formulations of this compound that enhance the performance of agrochemicals while minimizing environmental impact.

Understanding the Role of this compound in Advanced Materials Science Applications

The self-assembly properties of surfactants like this compound are of great interest in the field of materials science for the bottom-up fabrication of structured materials.

Future research directions could explore:

Template for Nanomaterials Synthesis: The micelles of this compound can act as templates for the synthesis of nanoparticles with controlled size and shape. This approach could be used to create novel catalysts, sensors, or drug delivery vehicles.

Stabilizer for Nanoparticle Dispersions: this compound can adsorb onto the surface of nanoparticles, preventing their aggregation and improving their stability in various media. nih.govsemanticscholar.org This is crucial for applications in coatings, inks, and biomedical imaging. nih.gov

Functional Polymer Synthesis: The hydroxyl group at the end of the this compound molecule can be used as an initiation site for polymerization reactions, allowing for the synthesis of novel block copolymers with tailored properties for applications in drug delivery, coatings, and adhesives.

Application AreaRole of this compoundPotential Impact
Nanoparticle Synthesis Template or capping agentControl over nanoparticle size, shape, and stability.
Polymer Chemistry MacroinitiatorCreation of novel amphiphilic block copolymers with unique self-assembly properties.
Drug Delivery Encapsulating agent/stabilizerImproved solubility and bioavailability of poorly water-soluble drugs.

Q & A

Basic Research Questions

Q. What standardized methods are recommended to evaluate the emulsification efficiency of PPG-2-ISODECETH-12 in cosmetic formulations?

  • Methodological Answer: Use dynamic light scattering (DLS) to measure droplet size distribution and phase inversion temperature (PIT) experiments to assess stability under varying thermal conditions. Quantify emulsifier efficacy via interfacial tension measurements (e.g., Wilhelmy plate method). Include controls for pH, ionic strength, and surfactant concentration to ensure reproducibility .

Q. How can researchers verify the purity and structural integrity of this compound in experimental batches?

  • Methodological Answer: Employ high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) for purity analysis. Validate molecular structure using Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) to confirm ethoxylation patterns and branching .

Advanced Research Questions

Q. What experimental frameworks are suitable for investigating the molecular interactions between this compound and lipid bilayers in skin-mimetic models?

  • Methodological Answer: Design Langmuir-Blodgett trough experiments to study monolayer penetration kinetics. Combine molecular dynamics (MD) simulations with confocal microscopy to visualize emulsifier-lipid interactions in reconstructed epidermal models. Compare results against structurally analogous PPG emulsifiers (e.g., PPG-3 Hydrogenated Castor Oil) to identify structure-activity relationships .

Q. How can researchers address conflicting data on the environmental persistence of this compound in aquatic systems?

  • Methodological Answer: Conduct longitudinal biodegradation studies using OECD 301/302 protocols, varying microbial consortia and temperature. Integrate high-resolution mass spectrometry (HRMS) to track degradation byproducts. Apply life cycle assessment (LCA) models to contextualize ecological risks relative to alternative emulsifiers .

Q. What strategies optimize the formulation stability of this compound in multi-component cosmetic systems with conflicting polarity profiles?

  • Methodological Answer: Utilize design of experiments (DoE) to map phase behavior across ingredient ratios. Apply small-angle X-ray scattering (SAXS) to characterize micellar morphologies. Validate stability via accelerated aging tests (40°C/75% RH) and rheological profiling to correlate microstructure with macroscopic properties .

Questions on Data Contradictions and Reproducibility

Q. How should researchers reconcile discrepancies in reported critical micelle concentration (CMC) values for this compound?

  • Methodological Answer: Perform a meta-analysis of existing studies, isolating variables such as solvent purity, temperature, and measurement techniques (e.g., tensiometry vs. fluorescence probing). Propose a standardized protocol with interlaboratory validation to minimize methodological bias .

Q. What systematic approaches mitigate batch-to-batch variability in this compound synthesis for reproducible research outcomes?

  • Methodological Answer: Implement quality-by-design (QbD) principles during synthesis, monitoring ethoxylation kinetics via real-time infrared spectroscopy . Use multivariate analysis (MVA) to correlate process parameters (e.g., catalyst concentration, reaction time) with emulsifier performance .

Questions on Mechanistic and Functional Analysis

Q. How does the branched isodecyl chain in this compound influence its emulsification behavior compared to linear-chain analogues?

  • Methodological Answer: Compare interfacial adsorption kinetics using pendant drop tensiometry and neutron reflectometry . Quantify steric stabilization effects via zeta potential measurements in oil-in-water emulsions. Pair with computational chemistry to model chain packing efficiency .

Ethical and Safety Considerations

Q. What methodologies are recommended for assessing the dermal absorption and toxicological profile of this compound in vitro?

  • Methodological Answer: Use 3D reconstructed human epidermis (RhE) models (e.g., EpiDerm™) for permeation studies. Quantify cytotoxicity via MTT assay and genotoxicity via Comet assay . Cross-reference results with OECD 428/429 guidelines for regulatory alignment .

Guidance for Researchers

  • Literature Review : Prioritize peer-reviewed studies indexed in PubMed, SciFinder, and Cosmetics & Toiletries® Science Applied. Exclude non-peer-reviewed sources like .
  • Data Presentation : Include tables comparing this compound properties (e.g., HLB value, CMC) against benchmarks like Polysorbate 80. Use visual abstracts to summarize mechanistic insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.